molecular formula C8H16ClNO2 B1441663 3-Pyrrolidinylmethyl propanoate hydrochloride CAS No. 1220021-45-3

3-Pyrrolidinylmethyl propanoate hydrochloride

Cat. No.: B1441663
CAS No.: 1220021-45-3
M. Wt: 193.67 g/mol
InChI Key: OSLGLBWRJZNILY-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl propanoate hydrochloride is a chemical compound with the molecular formula C_8H_15NO_2·HCl. It is a hydrochloride salt derived from 3-pyrrolidinylmethyl propanoic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyrrolidinylmethyl propanoate hydrochloride typically involves the reaction of 3-pyrrolidinylmethyl propanoic acid with hydrochloric acid. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the acid-base reaction. The process may also include purification steps such as crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinylmethyl propanoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Nucleophiles like ammonia (NH_3) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted pyrrolidinylmethyl compounds.

Scientific Research Applications

3-Pyrrolidinylmethyl propanoate hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-pyrrolidinylmethyl propanoate hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Pyrrolidinylmethyl propanoate hydrochloride is similar to other compounds containing the pyrrolidinylmethyl group, such as:

  • Pyrrolidinylmethyl acetate

  • Pyrrolidinylmethyl butanoate

  • Pyrrolidinylmethyl benzoate

Uniqueness: What sets this compound apart is its specific structure and reactivity, which make it suitable for certain applications that other similar compounds may not be ideal for.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-6-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLGLBWRJZNILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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